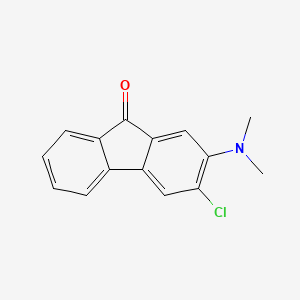

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one

Description

Properties

CAS No. |

7151-56-6 |

|---|---|

Molecular Formula |

C15H12ClNO |

Molecular Weight |

257.71 g/mol |

IUPAC Name |

3-chloro-2-(dimethylamino)fluoren-9-one |

InChI |

InChI=1S/C15H12ClNO/c1-17(2)14-8-12-11(7-13(14)16)9-5-3-4-6-10(9)15(12)18/h3-8H,1-2H3 |

InChI Key |

OXPTVGVRWRLEOZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C2C3=CC=CC=C3C(=O)C2=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Fluorenone Core

A key step in the synthesis is the selective chlorination at the 3-position of the fluorenone ring. This is often achieved by electrophilic aromatic substitution using chlorinating agents such as chloroacetyl chloride in the presence of Lewis acids like aluminum chloride. For example, the direct chloroacetylation of 2,7-dichloro-9H-fluorene to form 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone has been reported with excellent yields by adding the fluorene derivative in dichloromethane at low temperature (0–5 °C) to a suspension of chloroacetyl chloride and aluminum chloride.

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Chlorination | Chloroacetyl chloride, AlCl3, DCM, 0–5 °C | 2-chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone | Excellent (not specified) |

This methodology provides a reliable route to introduce the chlorine substituent at the desired position on the fluorene ring, which is essential for subsequent transformations.

Introduction of the Dimethylamino Group

The dimethylamino group is typically introduced via nucleophilic substitution or amination reactions. One approach involves the reaction of chlorinated fluorenone intermediates with dimethylamine under reflux conditions in an appropriate solvent such as ethanol or dimethylformamide (DMF). The nucleophilic amine displaces the chlorine atom, yielding the 2-(dimethylamino) substituted fluorenone.

While specific procedures for 3-chloro-2-(dimethylamino)-9H-fluoren-9-one are less frequently detailed in literature, analogous amination reactions on chlorofluorenone derivatives have been successfully conducted using dimethylamine in polar aprotic solvents at elevated temperatures (e.g., 80–120 °C) to achieve good conversion rates.

Oxidation to Fluoren-9-one

The oxidation of fluorene derivatives to fluoren-9-one is a critical step for obtaining the fluorenone core. This oxidation can be accomplished by various methods, including:

- Use of strong oxidizing agents such as chromic acid or potassium permanganate.

- Catalytic oxidation under milder conditions.

Alternatively, the preparation of fluoren-9-carboxylic acid from fluorene via reaction with dialkyl carbonates and subsequent acidification has been reported, which can be a precursor step in some synthetic routes.

Cyclocondensation and Further Functionalization

In some synthetic strategies, cyclocondensation reactions involving chloroacetyl chloride and amino-substituted fluorenes are used to form azetidinone or thiazolidinone derivatives, which can be further modified to introduce the dimethylamino group or other substituents. These reactions typically proceed in solvents like DMF at room temperature, yielding products in moderate to excellent yields (51–98%).

Comprehensive Data Table of Preparation Steps

Research Findings and Discussion

- The chlorination step is crucial for regioselectivity and is efficiently achieved by electrophilic substitution using chloroacetyl chloride and aluminum chloride, providing a chlorinated intermediate suitable for further functionalization.

- Amination with dimethylamine requires careful control of temperature and solvent choice to maximize substitution yields while minimizing side reactions.

- Oxidation methods vary, but the dialkyl carbonate approach offers an economically viable and relatively high-yielding route to key intermediates such as fluoren-9-carboxylic acid, which can be transformed into fluorenone derivatives.

- Cyclocondensation reactions expand the chemical diversity of fluorenone derivatives and can be adapted to introduce various pharmacophores, including dimethylamino groups, through subsequent modifications.

- The combination of these steps allows for the tailored synthesis of 3-chloro-2-(dimethylamino)-9H-fluoren-9-one with good overall yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the fluorenone core, potentially leading to new compounds with different properties.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted fluorenones.

Scientific Research Applications

3-Chloro-2-(dimethylamino)-9h-fluoren-9-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-2-(dimethylamino)-9h-fluoren-9-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro and dimethylamino groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one with structurally or functionally related fluorenone and heterocyclic derivatives:

Detailed Research Findings

Electronic and Structural Effects

- Chlorine Substituents: Chlorine’s electron-withdrawing nature increases electrophilicity, enhancing interactions with microbial membranes or enzymes. In O-aryl-carbamoyl-oxymino-fluorene derivatives, chlorine at position 3 improved anti-Staphylococcus aureus activity .

- Amino Groups: Dimethylamino groups donate electrons, increasing solubility and altering charge distribution.

Biological Activity

3-Chloro-2-(dimethylamino)-9H-fluoren-9-one is a synthetic compound belonging to the fluorenone class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including cancer therapy and antimicrobial research.

Chemical Structure and Properties

The compound features a fluorenone core with a chloro substituent at the third position and a dimethylamino group at the second position. This unique structure contributes to its biological activity.

Biological Activity Overview

3-Chloro-2-(dimethylamino)-9H-fluoren-9-one has been studied for its potential in various therapeutic areas:

- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. It may induce apoptosis through the activation of specific signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest that it has activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

The biological activity of 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one is attributed to its ability to interact with cellular targets, leading to alterations in cellular signaling and gene expression.

Key Mechanisms:

- Apoptosis Induction : The compound may activate caspase pathways, leading to programmed cell death in cancer cells.

- Immune Modulation : It has been suggested that the compound can enhance immune responses, potentially aiding in cancer immunotherapy.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Assays : A study demonstrated that 3-Chloro-2-(dimethylamino)-9H-fluoren-9-one significantly inhibited cell proliferation in human breast cancer cell lines, with IC50 values indicating potent activity.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

- Mechanistic Studies : Research utilizing flow cytometry indicated that treatment with this compound led to an increase in apoptotic cells, confirming its role as an apoptosis inducer.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.